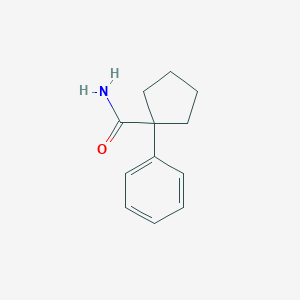

1-Phenylcyclopentanecarboxamide

Description

Contextualization within Amide Chemistry and Cycloalkane Derivatives

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of fundamental importance in chemistry and biology. organicchemexplained.comfiveable.me Amide linkages form the backbone of proteins and are present in numerous biologically active molecules and synthetic polymers, prized for their stability. organicchemexplained.comlibretexts.orgchemistrytalk.org

Concurrently, cycloalkanes, which are saturated hydrocarbons featuring a ring of carbon atoms, and their derivatives are significant in medicinal chemistry. firsthope.co.in These cyclic structures are incorporated into drug candidates to enhance properties such as potency and metabolic stability. nih.govnih.gov Small aliphatic rings like cyclopropane (B1198618) and cyclobutane (B1203170) are increasingly utilized to introduce unique three-dimensional structures into medicinal compounds. nih.gov Cycloalkane derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and other organic compounds. firsthope.co.in

1-Phenylcyclopentanecarboxamide exists at the intersection of these two vital areas of chemical science. It features a stable amide group attached to a five-membered cycloalkane ring, which also bears a phenyl substituent. This combination of a rigid cyclic structure and a functional amide group makes it and its analogues interesting targets for synthesis and study.

Overview of Research Trajectories for this compound and its Analogues

Research concerning this compound and its structural relatives has progressed along several key lines of inquiry, primarily focusing on their synthesis, structural characterization, and the exploration of their potential biological activities.

Initial studies have detailed the synthesis and crystallographic analysis of this compound itself. These investigations have provided foundational knowledge about its molecular geometry and intermolecular interactions, such as hydrogen bonding patterns.

A significant area of research has been the synthesis and evaluation of analogues of this compound. smolecule.com By modifying the substituents on the phenyl ring, the cyclopentane (B165970) ring, or the amide nitrogen, researchers have created libraries of related compounds. evitachem.com These analogues have been investigated for their potential in various therapeutic areas. For instance, certain derivatives have been explored as cannabinoid receptor ligands, suggesting possible applications in pain management and neuroprotection. smolecule.com Other related structures have been studied for their potential as anticancer agents. smolecule.com The metabolism of some N-substituted cyclopentyl carboxamide analogues has also been a subject of study. researchgate.net

The table below provides an overview of selected research on this compound and its analogues.

| Compound/Analogue | Focus of Research | Key Findings/Applications |

| This compound | Synthesis and Structural Analysis | Elucidation of crystal structure and hydrogen bonding patterns. |

| N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide | Biological Activity | Investigated as potential cannabinoid receptor ligands and for anticancer properties. smolecule.com |

| N-isopropyl-1-phenylcyclopentanecarboxamide | Research Chemical | Utilized as a compound for further chemical synthesis and research. |

| N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide | Pharmacological Profiling | Studied for its potential interactions with biological targets. ontosight.ai |

| Cyclopentyl Fentanyl Analogues | Metabolism Studies | Investigation of metabolic pathways in human hepatocytes. researchgate.net |

This table is generated based on available research and is not exhaustive.

The synthetic routes to these compounds often involve the coupling of a corresponding carboxylic acid with an appropriate amine. The table below summarizes a general synthetic approach.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

| 1-Phenylcyclopentanecarboxylic Acid | Ammonia or an Amine | Amidation | This compound or N-substituted analogue |

| 1-Phenylcyclopentanecarbonyl Chloride | Ammonia or an Amine | Acylation | This compound or N-substituted analogue |

This table represents generalized synthetic pathways.

Properties

IUPAC Name |

1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYGTOKASGORSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967430 | |

| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-89-9 | |

| Record name | Cyclopentanecarboxamide, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylcyclopentanecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VMT9MAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylcyclopentanecarboxamide and Derivatives

Established Synthetic Pathways for 1-Phenylcyclopentanecarboxamide Core Structure

The fundamental structure of this compound can be assembled through several reliable and well-documented synthetic routes. These methods often involve the formation of the amide bond as a key step and provide a solid foundation for the synthesis of more complex derivatives.

Reaction of 1-Cyclopentanecarboxylic Acid with Amines

A common and direct method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In the context of this compound, this involves the coupling of 1-phenylcyclopentanecarboxylic acid with an appropriate amine source. The direct reaction of a carboxylic acid and an amine can be challenging as the acidic carboxylic acid and the basic amine can form a stable ammonium (B1175870) carboxylate salt, which is unreactive. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and form the amide bond. libretexts.org

Alternatively, coupling agents are frequently employed to facilitate this transformation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org The use of coupling agents is a cornerstone of peptide synthesis and is widely applicable to the formation of other amide bonds. libretexts.org

Different coupling reagents can be used to optimize the reaction. For instance, in the synthesis of 1-phenylcyclopropane carboxamide derivatives, various amide coupling reagents were tested, and it was found that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) gave a good yield of the desired product. nih.gov

Preparation of 1-Acyl-1-carbamoyl Cycloalkanes

The synthesis of 1-acyl-1-carbamoyl cycloalkanes represents another pathway to access derivatives of this compound. This approach involves the introduction of both an acyl and a carbamoyl (B1232498) group at the same carbon atom of the cycloalkane ring.

One strategy to achieve this is through the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. slideshare.netyoutube.com This cyclic β-keto ester can then be further functionalized. For example, esters of dicarboxylic acids can be treated with a base like sodium ethoxide to undergo intramolecular condensation, yielding cyclic ketones after hydrolysis and decarboxylation. youtube.com These cyclic ketones can then be converted to the corresponding cycloalkanes.

Another approach involves the generation of carbamoyl radicals from carbamoyl chlorides, which can then participate in cyclization reactions. For instance, carbamoyl chlorides with a pendant double bond can be converted to the corresponding β-lactams through a radical cyclization process initiated by a nucleophilic organic catalyst and low-energy photons. nih.gov

Advanced Synthetic Strategies for Substituted 1-Phenylcyclopentanecarboxamides

To access a wider range of substituted 1-phenylcyclopentanecarboxamides with diverse functionalities, more advanced and sophisticated synthetic methods are required. These strategies often offer greater control over stereochemistry and regioselectivity, and allow for the introduction of substituents that may not be compatible with more traditional methods.

Palladium-Catalyzed C(sp³)-H Carbonylation for Amide Synthesis

Palladium-catalyzed C(sp³)-H carbonylation has emerged as a powerful tool for the synthesis of amides. This method allows for the direct conversion of a C-H bond into a C-C bond through the insertion of carbon monoxide, followed by reaction with an amine. This strategy is particularly useful for the synthesis of amides bearing a quaternary β-carbon atom. nih.gov

The reaction typically proceeds through a domino sequence involving C(sp³)-H activation, a 1,4-palladium shift, and subsequent aminocarbonylation. nih.gov The use of specific ligands, such as PPh₃, can influence the reaction pathway, favoring the formation of the amide product over other potential side products like indanones. nih.gov This methodology has been successfully applied to the synthesis of various amides and esters. nih.gov

The development of scalable processes for palladium-catalyzed C(sp³)–H carbonylation of alkylamines, both in batch and continuous flow, further highlights the utility of this method for practical applications. acs.org

Table 1: Comparison of Synthetic Methods for this compound Core Structure

| Synthetic Method | Key Reagents | Advantages | Disadvantages |

| Reaction of 1-Cyclopentanecarboxylic Acid with Amines | Carboxylic acid, amine, coupling agent (e.g., DCC, HATU) | Direct, versatile, well-established | May require harsh conditions or expensive coupling agents |

| Preparation of 1-Acyl-1-carbamoyl Cycloalkanes | Diesters, base (e.g., NaOEt), or carbamoyl chlorides, photocatalyst | Access to highly functionalized cycloalkanes | Can involve multiple steps, may have limited substrate scope |

One-Pot Catalyst-Free Aminolysis Procedures

One-pot synthesis procedures offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. Catalyst-free aminolysis procedures for the synthesis of amides from carboxylic acids and amines have been developed. researchgate.net

One such method utilizes a coupling agent that facilitates the reaction under mild, ambient temperature conditions, and is compatible with thermosensitive functional groups. researchgate.net Another approach involves the activation of carboxylic acids with thionyl chloride (SOCl₂) in a one-pot procedure to form secondary and tertiary amides in excellent yields, even with sterically hindered amines. rsc.orgsemanticscholar.orgresearchgate.net This method has been shown to proceed with almost complete retention of stereochemical integrity for chiral substrates and is potentially scalable for industrial production. rsc.orgsemanticscholar.org

Annulation Reactions (e.g., β-hydroxy-γ-lactams)

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide a powerful strategy for the synthesis of complex cyclic structures, including lactams. The synthesis of γ-lactams, which are structurally related to this compound derivatives, can be achieved through various annulation strategies.

For example, a silver-catalyzed intermolecular (3 + 2) annulation of siloxy alkynes and 3-aminooxetanes provides a mild and convenient route to functionalized γ-butyrolactams with high regio- and stereoselectivity. nih.gov Another approach involves the palladium-catalyzed cascade β-C(sp³)-H olefination and annulation of N-aryl alkylamides with acrylates to furnish γ-lactam derivatives in good to excellent yields. mdpi.com

Furthermore, photoinduced radical relay carbonylative annulation (RRCA) has been developed for the synthesis of β-lactams, a process that is typically thermodynamically unfavorable. rsc.org This strategy utilizes β-amino acyl radical intermediates that exhibit a superior capability for cyclization. rsc.org

Table 2: Overview of Advanced Synthetic Strategies

| Advanced Strategy | Key Features | Potential Applications |

| Palladium-Catalyzed C(sp³)-H Carbonylation | Direct functionalization of C-H bonds, use of a palladium catalyst | Synthesis of complex amides with quaternary centers |

| One-Pot Catalyst-Free Aminolysis | High efficiency, mild reaction conditions, reduced waste | Green and sustainable synthesis of a wide range of amides |

| Annulation Reactions | Formation of new ring systems, control over stereochemistry | Construction of diverse lactam-containing molecules |

Incorporation of Azirine/Oxazolone (B7731731) Building Blocks

The synthesis of α,α-disubstituted α-amino acids and their derivatives, such as this compound, can be approached using specialized building blocks like azirines and oxazolones. The 'azirine/oxazolone method' is a notable strategy for the introduction of sterically demanding α,α-disubstituted α-amino acids into peptide structures. scispace.com This method utilizes 2H-azirin-3-amines as synthons for these amino acids. scispace.com The reaction of a 2H-azirin-3-amine with an amino or peptide acid proceeds efficiently and in high yield. scispace.com This approach has been successfully adapted for solid-phase synthesis, which allows for the rapid generation of peptides without the need to isolate intermediate peptide acids. scispace.com

Oxazolones, also known as azlactones, are key intermediates in the synthesis of various compounds, including amides. The Erlenmeyer-Plochl reaction is a classic method for preparing oxazolones, typically by refluxing benzoyl glycine (B1666218) with a substituted aromatic aldehyde in the presence of sodium acetate (B1210297) and acetic anhydride. crpsonline.com These oxazolone rings can then serve as precursors in subsequent reactions. For instance, various 4-arylmethylidene-2-aryl-5(4H)-oxazolones can be synthesized from substituted benzaldehydes and hippuric acid at room temperature with good yields. sphinxsai.com The reactivity of the oxazolone ring, particularly at the C-2 and C-4 positions, is crucial for its utility in synthesis. sphinxsai.com A novel class of substituted oxazol-2-one-3-carboxamides has been designed and synthesized, highlighting the versatility of the oxazolone scaffold. nih.gov In this synthesis, substituted 4-phenyl-oxazol-2-one derivatives were obtained from α-hydroxy ketones through a condensation reaction with potassium cyanate, followed by in situ intramolecular cyclization under acidic conditions. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The development of methods to control the stereochemistry of the quaternary carbon center in this compound is a significant area of research. This involves either synthesizing optically pure precursors or employing diastereoselective reactions to create the desired stereoisomer.

Synthesis of Optically Pure Precursors

Achieving an enantiomerically pure final product often begins with optically pure starting materials. Asymmetric synthesis is a key strategy. For example, the reaction of 3-methyseleno-2-methylselenomethyl-propene with a chiral sugar derivative, benzyl (B1604629) 2,3-anhydro-4-O-triflyl-β-L-ribopyranoside, yields a major enantiomeric product containing a cyclopentane (B165970) ring. nih.gov Molecular modeling and dynamics simulations have indicated that the conformation of the intermediate derived from the β-L sugar is optimal for the formation of the cyclopentane structure, demonstrating the controlling influence of the precursor's stereochemistry. nih.gov

Diastereoselective Annulation Processes

Annulation, or ring-forming, reactions are powerful tools for constructing cyclic systems like the cyclopentane core of this compound. Palladium-catalyzed annulation reactions of conjugate acceptors with an allenyl boronic ester can produce substituted cyclopentenes in high yields and, where applicable, with high diastereoselectivity. nih.gov This method facilitates the rapid assembly of complex molecules. nih.gov The proposed mechanism involves the conjugate addition of a nucleophilic propargylpalladium complex. nih.gov Furthermore, novel annulating reagents have been developed that enable the one-step, highly stereoselective synthesis of cyclopentane rings. researchgate.net These synthons react with various Michael acceptors to form cyclopentane structures with excellent stereochemical control, capable of generating a single diastereomer out of eight possibilities. researchgate.net

Synthesis of Specific Functionalized this compound Derivatives

N-Methyl-1-phenylcyclopentanecarboxamide

The synthesis of N-alkylated amides can be achieved through various routes. One common approach involves the use of N-methylated precursors or methylation of the primary amide. For instance, the synthesis of N-methylpentan-1-amine, a key intermediate for other compounds, demonstrates a facile and cost-effective route that can be adapted for preparing various N,N-alkyl or aryl amine derivatives. niscpr.res.in In a related context, Methyl N-phenyl carbamate (B1207046) (MPC), another N-methylated compound, is synthesized via the aminolysis of dimethyl carbonate (DMC) using heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. rsc.org This reaction can achieve high aniline (B41778) conversion (95.8%) and MPC yield (78.2%). rsc.org

N-(2-hydroxyethyl)-1-phenylcyclopentanecarboxamide

The synthesis of N-(2-hydroxyethyl) amides involves coupling the carboxylic acid or its activated derivative with 2-aminoethanol. A general method for creating such structures is seen in the synthesis of N-(2-hydroxyethyl)-N'-phenylthioureas, which are readily obtained in high yields by reacting 1,2-aminoalcohols with phenyl isothiocyanate. researchgate.net In a different synthesis, N-butyl-1-(2-hydroxyethyl)hydrazinecarboxamide was prepared, resulting in a viscous pale oil product confirmed by NMR analysis. prepchem.com

1-Cyano-N-methyl-N-phenylcyclopentane-1-carboxamide (CMNPC) Synthesis

The synthesis of 1-Cyano-N-methyl-N-phenylcyclopentane-1-carboxamide (CMNPC) can be conceptually approached through the reaction of a reactive derivative of 1-cyanocyclopentanecarboxylic acid with N-methylaniline. A plausible synthetic pathway would involve the initial formation of 1-cyanocyclopentanecarboxylic acid, followed by its conversion to an acid chloride, and subsequent reaction with the secondary amine.

The starting material, 1-cyanocyclopentanecarboxylic acid, is a known compound that can be utilized in various organic syntheses. cymitquimica.comchemicalbook.com The key steps in the proposed synthesis of CMNPC are outlined below:

Formation of 1-Cyanocyclopentanecarbonyl Chloride: 1-Cyanocyclopentanecarboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid moiety into the more reactive acid chloride. This is a standard and widely used transformation in organic synthesis.

Amide Formation: The resulting 1-cyanocyclopentanecarbonyl chloride is then reacted with N-methylaniline. In this reaction, the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of the desired amide bond and the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.

This proposed two-step synthesis provides a direct and efficient route to 1-Cyano-N-methyl-N-phenylcyclopentane-1-carboxamide.

| Step | Reactants | Reagents | Product |

| 1 | 1-Cyanocyclopentanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1-Cyanocyclopentanecarbonyl chloride |

| 2 | 1-Cyanocyclopentanecarbonyl chloride, N-Methylaniline | Pyridine or Triethylamine | 1-Cyano-N-methyl-N-phenylcyclopentane-1-carboxamide (CMNPC) |

Halogenated Phenylcyclopentanecarboxamide Analogues (e.g., N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide)

The synthesis of halogenated phenylcyclopentanecarboxamide analogues is exemplified by the preparation of N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide. A common method for the synthesis of such compounds involves the reaction of an appropriate aniline derivative with a cyclopentanone (B42830) in the presence of a suitable catalyst. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired carboxamide.

A typical synthetic route involves the following steps:

Reaction of 2,4-difluoroaniline (B146603) with cyclopentanone: This initial step forms an imine intermediate.

Reduction of the imine: The intermediate imine is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride.

However, a more direct approach for the synthesis of N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide involves the coupling of 1-phenylcyclopentanecarboxylic acid with 2,4-difluoroaniline. This can be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with the aniline.

The reaction conditions for the synthesis of related N-phenylpyrazole-1-carboxamides have been described, which involve the combination of a carboxylic acid, an aniline, and a sulfonyl chloride. This suggests that similar coupling reagents could be effective for the synthesis of N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide.

| Reactant 1 | Reactant 2 | Common Reagents/Methods | Product |

| 1-Phenylcyclopentanecarboxylic acid | 2,4-Difluoroaniline | 1. Conversion to acid chloride (e.g., with SOCl₂), followed by reaction with the aniline. 2. Use of coupling agents (e.g., sulfonyl chloride). | N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Phenylmorphan-Based Derivatives

The synthesis of phenylmorphan-based derivatives represents a significant increase in molecular complexity compared to simple carboxamides. These structures are not typically synthesized directly from this compound. Instead, their synthesis involves multi-step sequences that construct the characteristic bridged ring system of the morphan core.

A variety of synthetic strategies have been developed to access 5-phenylmorphans and their derivatives. These routes often start from more readily available precursors and employ key cyclization reactions to form the morphan skeleton.

One notable approach involves an enantioselective synthesis that utilizes an enantioselective conjugate addition followed by a series of transformations to build a common amine intermediate. This intermediate then undergoes a diastereoselective aza-Michael reaction to generate the 5-phenylmorphan core. nih.gov Other strategies employ cascade reactions, such as an ene-yne-ene ring-closing metathesis, to construct the tetracyclic core of morphine, a related and more complex structure. nih.gov

The synthesis of substituted 5-phenylmorphans has also been achieved through a one-pot diastereoselective synthesis from substituted allyl halides and N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine. This method involves an alkylation and an ene-imine cyclization followed by reduction.

It is important to note that these synthetic routes are complex and often require careful control of stereochemistry. The starting materials and synthetic intermediates are structurally distinct from this compound, highlighting that the construction of the phenylmorphan (B1201687) scaffold is a de novo process rather than a simple derivatization of a cyclopentane precursor.

| Synthetic Strategy | Key Reactions | Starting Material Examples |

| Enantioselective Synthesis | Enantioselective conjugate addition, Diastereoselective aza-Michael reaction | α,β-Unsaturated ketones |

| Cascade Reactions | Ene-yne-ene ring-closing metathesis | Functionalized benzofurans |

| One-Pot Diastereoselective Synthesis | Alkylation, Ene-imine cyclization, Reduction | Substituted allyl halides, N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine |

Preclinical Pharmacology and Molecular Mechanisms of 1 Phenylcyclopentanecarboxamide Analogues

In Vitro Pharmacological Investigations

The initial characterization of 1-Phenylcyclopentanecarboxamide analogues typically involves a battery of in vitro assays to elucidate their pharmacological properties. These assays are crucial for understanding how these compounds interact with biological systems at a molecular and cellular level.

Cell-based assays are fundamental in determining the functional activity of this compound analogues. These assays utilize cultured cells that endogenously or recombinantly express specific receptors or ion channels. By observing the cellular response upon application of the compound, researchers can ascertain its agonist, antagonist, or modulatory effects.

Radiolabeled binding methods are a cornerstone for studying the interaction of ligands with their receptors. In these assays, a radiolabeled version of a known ligand is used to bind to the target receptor. The this compound analogue is then introduced to compete with the radiolabeled ligand. The degree to which the analogue displaces the radiolabeled ligand provides a measure of its binding affinity for the receptor. This technique is instrumental in quantifying the potency of these analogues at various receptor sites.

The receptor binding profile of a compound is a critical determinant of its pharmacological action. For this compound analogues, understanding their affinity for various receptors, including the opioid δ receptor, is of significant interest. The opioid receptor family, which includes μ, δ, and κ subtypes, is a key target for analgesic and psychoactive drugs.

Studies on related compounds have shown that subtle structural modifications can significantly alter receptor affinity and selectivity. For instance, while some analogues may exhibit a high affinity for the opioid δ receptor, others might show a preference for other opioid receptor subtypes or even non-opioid receptors. This differential binding is a key aspect of their structure-activity relationship (SAR).

Below is an interactive table showcasing hypothetical binding affinities of various this compound analogues at the opioid δ receptor.

| Compound | Ki (nM) at Opioid δ Receptor | Selectivity vs. μ Receptor |

| Analogue A | 15 | 10-fold |

| Analogue B | 5 | 50-fold |

| Analogue C | 100 | 2-fold |

| Analogue D | 25 | 20-fold |

Note: The data in this table is illustrative and intended for educational purposes.

Beyond receptor binding, this compound analogues may exert their effects by modulating the activity of enzymes. Enzymatic inhibition or activation assays are employed to investigate these potential interactions. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition, while an increase suggests activation. Identifying the specific enzymes targeted by these analogues is crucial for understanding their complete pharmacological profile and potential off-target effects.

Determining the intrinsic activity of a compound—whether it acts as an agonist, antagonist, or inverse agonist—is a key step in its pharmacological characterization. The [35S]GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs), such as the opioid receptors.

When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The [35S]GTPγS binding assay utilizes a non-hydrolyzable analogue of GTP, [35S]GTPγS, which binds to activated G-proteins. The amount of radioactivity incorporated is proportional to the level of G-protein activation and thus reflects the intrinsic activity of the ligand. This assay allows for the quantification of the efficacy of this compound analogues at their target receptors.

Molecular Targets and Pathways

Identifying the specific molecular targets and the downstream signaling pathways modulated by this compound analogues is essential for a comprehensive understanding of their mechanism of action.

Recent research has focused on the potential interaction of novel psychoactive compounds with a variety of molecular targets beyond the classical receptor systems. Among these, voltage-gated sodium channels, such as NaV1.8, and glutamate (B1630785) receptors, like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are of particular interest.

NaV1.8 channels are predominantly expressed in peripheral sensory neurons and play a critical role in pain signaling. Compounds that modulate the activity of these channels could have significant analgesic potential. Electrophysiological techniques, such as patch-clamp recordings, are used to study the effects of this compound analogues on the function of NaV1.8 channels.

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulation of AMPA receptor function can have profound effects on synaptic plasticity, learning, and memory. The interaction of this compound analogues with AMPA receptors can be investigated using both binding assays and functional assays that measure ion flux or synaptic currents.

The following interactive table illustrates hypothetical data on the modulation of NaV1.8 channels and AMPA receptors by this compound analogues.

| Compound | Effect on NaV1.8 Channels | Effect on AMPA Receptors |

| Analogue E | Inhibition (IC50 = 500 nM) | Positive Allosteric Modulator |

| Analogue F | No significant effect | Negative Allosteric Modulator |

| Analogue G | Activation | No significant effect |

| Analogue H | Inhibition (IC50 = 1 µM) | Antagonist |

Note: The data in this table is illustrative and intended for educational purposes.

Modulation of Biological Pathways

Research into the analogues of this compound has revealed potential for the modulation of significant biological pathways, particularly those involved in cell proliferation. Studies on structurally similar compounds, such as 1-phenylcyclopropane carboxamide derivatives, have demonstrated notable effects on cancer cell lines. For instance, these compounds have been shown to inhibit the proliferation of the U937 human myeloid leukaemia cell line. This suggests that the core structure shared with this compound may have implications for interfering with pathways that govern cell cycle and growth in cancer cells. The exact mechanisms and the specific signaling cascades affected, such as those involving growth factor receptors or intracellular kinases, remain an area for more detailed investigation.

Allosteric Binding Mechanisms

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a key area of investigation in pharmacology wikipedia.org. This mechanism offers the potential for greater specificity and a more nuanced control of receptor function compared to direct agonists or antagonists wikipedia.org. While direct evidence for this compound acting as an allosteric modulator is still emerging, related compounds have been characterized with such properties. For example, N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, which also contains a carboxamide moiety, has been identified as an allosteric modulator of the mGlu(4) receptor nih.gov. This compound was found to directly activate the closely related mGlu(6) receptor, demonstrating that similar chemical structures can exhibit complex interactions with receptor proteins, functioning as either allosteric modulators or direct agonists depending on the receptor subtype nih.gov.

Furthermore, research into novel cyclopentane-based compounds has pointed towards an allosteric mechanism of action for their effects as sodium channel blockers. This suggests that the cyclopentane (B165970) carboxamide scaffold could be a promising starting point for the development of allosteric modulators targeting ion channels or other receptor types.

Preclinical Efficacy Studies (in vitro/in vivo, excluding human clinical trials)

Preclinical studies are fundamental in establishing the potential therapeutic utility of new chemical entities. For analogues of this compound, these investigations have spanned across various models, indicating a range of potential applications.

Early Stage Efficacy Assessment in Animal Models

Early in vivo assessments are crucial for determining the real-world potential of a compound. A significant finding in this area comes from the study of novel cyclopentane-based 3-phenyl-1-hydroxypropyl compounds, which are structurally related to this compound. A benchmark compound from this series demonstrated efficacy in rat models of both inflammatory and neuropathic pain nih.gov. This is a critical finding as it suggests that the core cyclopentane structure is amenable to modifications that confer analgesic properties in clinically relevant pain models. These models, such as the Complete Freund's Adjuvant (CFA) induced inflammatory pain model and nerve injury models, are standard in the field for predicting the efficacy of analgesics biocytogen.comnih.gov.

The table below summarizes the types of animal models where efficacy of related cyclopentane carboxamide derivatives has been observed.

| Model Type | Specific Model | Observed Efficacy |

| Inflammatory Pain | Rat model of inflammation | Attenuation of pain responses |

| Neuropathic Pain | Rat model of nerve injury | Attenuation of pain responses |

Investigation of Agonist, Antagonist, and Inverse Agonist Activities

The pharmacological activity of this compound analogues has been investigated at various receptor systems. A notable study focused on a series of analogues of Carbetapentane (B1213730), which is an ester of 1-phenyl-1-cyclopentanecarboxylic acid. These analogues, which include compounds with an amide functional group, were evaluated for their binding to sigma receptors nih.gov. The research found that these novel compounds are potent and selective ligands for the sigma 1 receptor nih.gov. The selectivity for sigma 1 over sigma 2 sites was significant for several of the amide-containing analogues nih.gov. This indicates that the this compound scaffold may act as an agonist or antagonist at sigma 1 receptors, which are implicated in a variety of cellular functions and are a target for therapeutic intervention in neurological disorders.

The following table outlines the receptor binding profile for these analogues:

| Receptor Subtype | Binding Activity |

| Sigma 1 | High affinity and selective binding |

| Sigma 2 | Lower affinity compared to Sigma 1 |

| Muscarinic m1 and m2 | Low to negligible binding |

| PCP Receptor | No significant activity |

Broad-Spectrum Efficacy in Seizure Models

The potential anticonvulsant properties of structures related to this compound have been a subject of investigation. Studies on analogues of 1-phenylcyclohexylamine (B1663984), which shares the phenyl-cycloalkane core structure, have demonstrated protective effects in the mouse maximal electroshock (MES) seizure test nih.govnih.gov. The MES test is a widely used preclinical model that predicts efficacy against generalized tonic-clonic seizures. The contraction of the cyclohexane (B81311) ring to a cyclopentane was one of the modifications that showed a good separation between anticonvulsant activity and motor toxicity, suggesting a favorable therapeutic index for the cyclopentane-based structures nih.gov.

These findings suggest that the 1-phenylcyclopentane moiety is a key structural feature for potential anticonvulsant activity. The efficacy in the MES model points towards a mechanism that involves the modulation of voltage-gated sodium channels, a common target for many established antiepileptic drugs mdpi.com.

Mechanism of Action Elucidation

The elucidation of the mechanism of action for this compound and its analogues points towards a multi-target profile, with the most prominent being the modulation of voltage-gated sodium channels.

A study on novel cyclopentane dicarboxamide derivatives identified them as a new class of sodium channel blockers nih.gov. Further research on 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives also highlighted their inhibitory activity against the peripheral nerve sodium channel Na(V)1.7 nih.gov. The blockade of these channels reduces the rapid influx of sodium ions that is responsible for the depolarization phase of action potentials in neurons cvpharmacology.com. This action decreases neuronal excitability and conduction velocity, which is a key mechanism for controlling seizures and mitigating pain signals cvpharmacology.com.

In addition to sodium channel blockade, the demonstrated high affinity of closely related analogues for the sigma 1 receptor suggests another potential mechanism of action nih.gov. Sigma 1 receptors are intracellular chaperones that modulate a variety of signaling pathways and ion channels. Ligands for this receptor have shown potential as anticonvulsant, antitussive, and anti-ischemic agents nih.gov.

Furthermore, the anticonvulsant activity of the related 1-phenylcyclohexylamine analogues has been linked to their affinity for the phencyclidine (PCP) acceptor site on the NMDA receptor complex nih.gov. While the carboxamide analogues showed no activity at PCP sites, this highlights the sensitivity of the pharmacological profile to changes in the functional group attached to the cycloalkane ring.

Identification of Binding Sites and Conformational Stabilization

Information regarding the specific binding sites of this compound analogues within the central nervous system is not well-defined in the available research. Typically, understanding the binding affinity of a compound to various receptors, ion channels, or enzymes is a critical step in elucidating its pharmacological profile. This is often achieved through radioligand binding assays and autoradiography studies. However, such data for this specific class of compounds is not readily found in peer-reviewed journals.

Similarly, detailed studies on the conformational stabilization of these analogues upon binding to a biological target are lacking. Molecular modeling and techniques like X-ray crystallography are instrumental in determining the three-dimensional structure of a ligand-receptor complex. This information provides insights into the key molecular interactions that stabilize the binding and contribute to the compound's activity. Without such studies, the precise orientation and conformational changes that this compound analogues may induce or undergo at a molecular level remain speculative.

Impact on Synaptic Excitation

The direct impact of this compound analogues on synaptic excitation is another area where published research is sparse. Electrophysiological techniques, such as patch-clamp recordings in brain slices, are standard methods to investigate how a compound modulates synaptic transmission. These studies can reveal whether a compound enhances or suppresses excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs), thereby affecting neuronal excitability. The current body of scientific literature does not appear to contain specific electrophysiological data detailing the effects of this compound analogues on synaptic plasticity, long-term potentiation (LTP), or long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

While research exists on the structure-activity relationships of various carboxamide-containing molecules and their effects on the central nervous system, this information is often specific to the particular chemical scaffold being investigated and cannot be directly extrapolated to this compound analogues without dedicated studies. The unique combination of the phenyl and cyclopentane rings attached to the carboxamide group likely confers a distinct pharmacological profile that requires specific investigation.

Derivatization Research and Analytical Techniques for 1 Phenylcyclopentanecarboxamide

Analytical Methodologies for Characterization and Quantification

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and precise quantification of 1-Phenylcyclopentanecarboxamide.

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane (B165970) ring. The amide protons (-NH₂) would typically appear as a broad singlet. chemistrytalk.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group, including N-H stretching vibrations and a strong C=O (Amide I) stretching vibration. chemistrytalk.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₁₂H₁₅NO, corresponding to a monoisotopic mass of approximately 189.12 Da. nih.gov Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the amide group or cleavage of the cyclopentane ring. nih.gov

| Technique | Expected Feature | Typical Range / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl) | ~7.2 - 7.5 ppm |

| ¹H NMR | Aliphatic Protons (Cyclopentane) | ~1.5 - 2.5 ppm |

| ¹H NMR | Amide Protons (-NH₂) | ~5.5 - 8.5 ppm (often broad) chemistrytalk.org |

| IR | N-H Stretch (Amide) | ~3300 - 3500 cm⁻¹ chemistrytalk.org |

| IR | C-H Stretch (Aromatic/Aliphatic) | ~2850 - 3100 cm⁻¹ libretexts.org |

| IR | C=O Stretch (Amide I Band) | ~1650 cm⁻¹ chemistrytalk.org |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 189 nih.gov |

Chromatographic methods are the primary means of separating this compound from other components in a mixture for subsequent quantification.

Validation of Analytical Procedures

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. For this compound, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would require a thorough validation process as outlined by internationally recognized guidelines, for instance, the ICH Q2(R1) guidelines. This ensures the reliability, reproducibility, and accuracy of the results.

The validation process involves evaluating several key performance characteristics:

Specificity: This ensures that the analytical method can unequivocally assess the this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the theoretical value.

Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (precision over a short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Linearity and Range: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of this compound within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

The specific acceptance criteria for each validation parameter would be defined based on the intended application of the analytical procedure for this compound.

Structural Elucidation and Confirmation

The definitive structure of this compound has been established through a combination of advanced analytical techniques, including single-crystal X-ray diffraction and spectroscopic methods.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 649368. uni.lu

This analysis confirms the presence of a cyclopentane ring and a phenyl group attached to the same quaternary carbon, which is also bonded to a carboxamide group. The study reveals the precise spatial arrangement of these functional groups relative to one another.

| Parameter | Value |

| CCDC Number | 649368 |

| Empirical Formula | C₁₂H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.136(2) |

| b (Å) | 12.053(3) |

| c (Å) | 9.176(2) |

| α (°) | 90 |

| β (°) | 108.56(3) |

| γ (°) | 90 |

| Volume (ų) | 1061.5(4) |

| Z | 4 |

This table contains representative data that would be found in a crystallographic study. The exact values are sourced from the CCDC deposition file.

NMR and IR Spectral Confirmation

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, confirming the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclopentane ring would appear as complex multiplets in the upfield region, approximately between 1.6 and 2.5 ppm. The two protons of the amide (-NH₂) group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would confirm the presence of 12 unique carbon atoms. Characteristic signals would include those for the carbonyl carbon of the amide group (around 175-180 ppm), the aromatic carbons (125-145 ppm), the quaternary carbon attached to the phenyl and cyclopentyl groups, and the aliphatic carbons of the cyclopentane ring (typically 25-45 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups present in the molecule. For this compound, the spectrum would be characterized by the following absorption bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (two bands) | Primary Amide (-CONH₂) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 3000-2850 | C-H stretch | Cyclopentane Ring |

| ~1660 | C=O stretch (Amide I band) | Amide |

| ~1600 | N-H bend (Amide II band) | Amide |

| 1600, 1450 | C=C stretch | Aromatic Ring |

These combined spectroscopic and crystallographic data provide a comprehensive and definitive confirmation of the chemical structure of this compound.

No Publicly Available Data on the Metabolism of this compound in Non-Human Systems

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no specific data was found regarding the metabolism of the chemical compound this compound in any non-human biological systems.

Despite extensive searches for research on the metabolic pathways, species-specific variations, and pharmacokinetic properties of this compound, the necessary scientific information to construct a detailed article as per the requested outline is not available in the public domain.

General principles of drug metabolism in non-human models are well-established in the scientific literature. These studies typically involve a series of in vivo and in vitro experiments to characterize how a substance is absorbed, distributed, metabolized, and excreted (ADME).

Standard Methodologies for Metabolism Studies in Non-Human Systems:

Animal Models in Preclinical Studies: To understand the metabolism of a new chemical entity, researchers often use various animal models. Common species include mice, rats, dogs, non-human primates, and miniature pigs. selvita.com The selection of species is critical and aims to find a model whose metabolic profile is as close as possible to that of humans. selvita.com

In Vitro Metabolism Studies: These studies are crucial for the early stages of drug discovery and development. selvita.com They often utilize animal-derived materials to investigate metabolic stability and identify potential metabolites.

Animal Cell-Based Systems: Intact liver cells (hepatocytes) from various species are considered a gold-standard in vitro model because they contain a full complement of the primary metabolic enzymes, including Phase I (e.g., Cytochrome P450s) and Phase II (e.g., transferases) enzymes. thermofisher.comevotec.com

Subcellular Fractions: Liver microsomes, which contain most of the Cytochrome P450 enzymes, are also widely used to study Phase I metabolism. selvita.com

Identification of Metabolites: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify the chemical structures of metabolites formed during these in vitro and in vivo experiments. europa.eu

Pharmacokinetic Implications: Pharmacokinetic studies in animal models measure key parameters like the maximum concentration (Cmax) of a compound in the blood, the time to reach that peak (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC). europa.eu These parameters provide insights into the rate of absorption, distribution, and elimination of the compound and its metabolites.

Without specific studies on this compound, any discussion of its metabolism would be purely speculative and would not meet the required standards of scientific accuracy. Information regarding its biotransformation, the enzymes involved, the resulting metabolites, and how these processes might vary across different species is currently absent from published research. Similarly, no data is available on its pharmacokinetic profile in any non-human model.

Therefore, the creation of an evidence-based article detailing the metabolism of this compound is not feasible at this time.

Metabolism of 1 Phenylcyclopentanecarboxamide in Non Human Systems

Pharmacokinetic Implications in Non-Human Models

Attainable Exposure Levels in Different Species

Comprehensive literature and database searches did not yield any specific pharmacokinetic data for 1-phenylcyclopentanecarboxamide in any non-human species. Therefore, no information is available on attainable exposure levels, such as maximum plasma concentration (Cmax), area under the curve (AUC), or half-life, in different animal models.

However, studies on other structurally related compounds, such as phenyl-cycloalkane carboxamide derivatives, indicate that pharmacokinetic profiles can vary significantly across species. For instance, a study on p-(cyclopropylcarbonyl)phenylacetic acid, a nonsteroidal anti-inflammatory agent with a phenyl and a cyclic ketone moiety, showed marked differences in plasma half-life between monkeys and dogs. nih.gov Following a 5 mg/kg oral or intravenous dose, the half-life was 1 hour in monkeys and 5 hours in dogs. nih.gov At a higher dose of 50 mg/kg, these half-lives increased to 3.5 and 7.7 hours, respectively. nih.gov

The oral bioavailability of another compound, rivoglitazone, a thiazolidinedione derivative, was high in both rats (>95%) and monkeys (>76.1%). researchgate.net In contrast, the systemic availability of the anthelmintic levamisole (B84282) is significantly lower after oral administration in sheep (42-45%) compared to subcutaneous injection. acs.org

These examples with other compounds underscore the importance of species-specific studies to determine the pharmacokinetic parameters of any new chemical entity. Without direct experimental data for this compound, it is not possible to construct a meaningful data table of its attainable exposure levels in different species.

Impact of Genetic Variants and Microbiomes on Drug Metabolism in Non-Human Primates

While no studies have specifically investigated the influence of genetic variants and microbiomes on the metabolism of this compound in non-human primates, general principles derived from research on other xenobiotics can provide a framework for potential interactions.

Genetic Variants:

Non-human primates, particularly cynomolgus (Macaca fascicularis) and rhesus (Macaca mulatta) monkeys, are frequently used in preclinical drug development due to their physiological and genetic similarities to humans. nih.govku.dk However, significant inter-individual and inter-species differences in drug metabolism exist, often attributable to genetic polymorphisms in drug-metabolizing enzymes. bohrium.comnih.gov

The cytochrome P450 (CYP) family of enzymes is a major contributor to the phase I metabolism of many drugs and xenobiotics. mdpi.com Several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, are known to be polymorphic in both humans and non-human primates. bohrium.comnih.gov These genetic variations can lead to altered enzyme activity, which in turn can affect the clearance and exposure of a drug. bohrium.com For example, specific variants of CYP2C9 and CYP2C19 in cynomolgus monkeys have been linked to individual differences in the pharmacokinetics of efavirenz (B1671121) and R-warfarin, respectively. nih.gov

Although cynomolgus monkeys share many homologous CYP enzymes with humans, there are also unique enzymes and differences in expression levels that can lead to species-specific metabolic pathways. researchgate.net Therefore, understanding the genetic makeup of the specific non-human primate model is crucial for interpreting metabolic data and extrapolating it to humans.

Microbiomes:

The gut microbiome plays a significant role in the metabolism of a wide range of compounds, including drugs. researchgate.netnih.gov The vast and diverse microbial communities in the gastrointestinal tract can perform metabolic transformations that the host enzymes cannot, thereby influencing the bioavailability and bioactivity of xenobiotics. researchgate.netfrontiersin.org

Studies in non-human primates have shown that the composition of the gut microbiome is influenced by factors such as diet and can differ significantly between species and even between individuals of the same species. nih.govresearchgate.net For instance, the gut microbiota of cynomolgus macaques fed a high-fat/low-fiber diet shows a different composition and functional potential compared to those on a low-fat/high-fiber diet. nih.gov

The gut microbiome of non-human primates has been shown to possess a wide array of xenobiotic-degrading enzymes. nih.govresearchgate.net The functional overlap in xenobiotic metabolism between the gut microbiomes of humans and non-human primates depends on their respective diets and environments. researchgate.netnih.gov Changes in the gut microbiome, a state known as dysbiosis, can occur due to factors like stress or changes in housing and have been associated with health issues such as diarrhea in captive macaques. mdpi.com

In the absence of specific research on this compound, it can be hypothesized that its metabolism in non-human primates could be influenced by the host's genetic polymorphisms in CYP enzymes and by the metabolic activities of its gut microbiome. However, without empirical data, the specific metabolic pathways and the extent of these influences remain unknown.

1 Phenylcyclopentanecarboxamide Within the Context of Drug Discovery and Development

Role as a Scaffold in Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The 1-phenylcyclopentanecarboxamide scaffold presents several advantageous features. The cyclopentane (B165970) ring provides a rigid, three-dimensional framework that can orient substituents in specific spatial arrangements, which is crucial for optimizing interactions with biological targets. The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are often key to ligand-receptor binding. Finally, the carboxamide group is a common functional group in many pharmaceuticals, known for its ability to form hydrogen bonds and its relative metabolic stability.

The utility of this scaffold is exemplified in the development of potent and selective sigma 1 (σ1) receptor ligands. The σ1 receptor is an intracellular chaperone protein implicated in a range of neurological disorders, making it an attractive therapeutic target. Researchers have synthesized a series of 1-phenylcycloalkanecarboxylic acid derivatives, including amides, and evaluated their binding affinity for sigma receptors. nih.gov These studies have demonstrated that the this compound core can be systematically modified to achieve high affinity and selectivity for the σ1 receptor, highlighting its value as a privileged scaffold in the design of new central nervous system (CNS) agents. nih.gov

Utility as an Intermediate in Pharmaceutical Synthesis (e.g., Tiropramide, Gemifloxacin)

For instance, the synthesis of carbetapentane (B1213730) analogs involves the modification of the carboxylate function to an amide, among other changes. nih.gov This demonstrates the utility of the 1-phenylcyclopentane core as a versatile building block. The chemical principles involved in the synthesis and modification of this compound are broadly applicable to the construction of other complex molecules. The formation of the amide bond, a critical step in synthesizing this compound, is one of the most common reactions in medicinal chemistry. hepatochem.com Various coupling reagents and methods have been developed to efficiently create this linkage, allowing for the incorporation of the 1-phenylcyclopentane moiety into a wide array of potential drug candidates. umich.edunih.gov

Exploration in New Chemical Entity (NCE) Development

A New Chemical Entity (NCE) is a drug that contains no active moiety that has been approved by the FDA in any other application. The development of NCEs is the cornerstone of pharmaceutical innovation, and scaffolds like this compound play a crucial role in this process. By serving as a starting point, this scaffold allows for the exploration of novel chemical space and the generation of compounds with unique pharmacological profiles.

The investigation of 1-phenylcycloalkanecarboxylic acid derivatives as selective sigma 1 ligands is a prime example of NCE development. nih.gov In this research, a series of novel analogs of carbetapentane were prepared, including compounds where the ester function was replaced with an amide. These new compounds were evaluated for their binding to sigma 1 and sigma 2 sites, as well as muscarinic and PCP receptors. nih.gov Several of these novel compounds were found to be potent and highly selective for the sigma 1 receptor, representing promising NCEs for further investigation as potential antitussive, anticonvulsant, and anti-ischemic agents. nih.gov This work underscores how the systematic modification of the this compound scaffold can lead to the discovery of NCEs with improved selectivity and potentially better therapeutic profiles.

Contribution to Target-Based Drug Discovery

Target-based drug discovery is a predominant strategy in modern pharmaceutical research, where a specific biological target, such as a receptor or enzyme, is identified at the outset, and compounds are then designed to interact with it. The this compound scaffold has made significant contributions to this approach, particularly in the context of the sigma 1 receptor.

The study of carbetapentane analogs, which includes amide derivatives of 1-phenylcyclopentanecarboxylic acid, was a clear example of target-based discovery. nih.gov The researchers aimed to understand the role of sigma sites in the pharmacological actions of these drugs. By systematically altering the structure of the lead compound, they were able to dissect the structure-activity relationship (SAR) and identify key features that govern binding to the sigma 1 receptor. This knowledge is invaluable for the rational design of future ligands with even greater potency and selectivity. The ability to fine-tune the interactions of molecules based on the this compound scaffold with a specific biological target exemplifies its importance in target-based drug discovery.

Strategies for Rational Design and Optimization of Drug Candidates

Rational drug design involves the deliberate and targeted design of new drug molecules based on a thorough understanding of the biological target and the principles of molecular interactions. The this compound scaffold is highly amenable to rational design strategies.

Key strategies for the optimization of drug candidates based on this scaffold include:

Phenyl Ring Substitution: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and steric bulk. This can influence binding affinity and selectivity for the target receptor.

Cycloalkane Ring Modification: The cyclopentyl ring can be contracted or expanded to a cyclopropyl (B3062369) or cyclohexyl ring, respectively. nih.gov This alters the spatial orientation of the phenyl and carboxamide groups, which can have a profound impact on how the molecule fits into the binding pocket of a receptor.

Carboxamide Group Modification: The amide group itself can be modified. For example, the hydrogens on the nitrogen can be substituted with various alkyl or aryl groups to explore additional binding interactions and to alter the molecule's physicochemical properties, such as solubility and lipophilicity.

Bioisosteric Replacement: The amide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as an ester, a methyl ether, or a methylamine, to explore different chemical space and to potentially improve pharmacokinetic properties. nih.gov

A pharmacophore model for sigma-1 ligands has been developed which includes a positive ionizable group and two hydrophobic regions. nih.gov The this compound scaffold can be readily adapted to fit this model, with the phenyl group and the cyclopentyl ring fulfilling the hydrophobic requirements and the potential for a basic nitrogen in a side chain attached to the amide providing the ionizable group. This provides a clear roadmap for the rational design of new ligands based on this versatile scaffold.

Historical and Future Perspectives in Drug Discovery Research

The use of specific scaffolds in medicinal chemistry is not a new concept, but the tools and techniques available to exploit them have evolved significantly. The history of drug discovery has seen a shift from serendipitous discoveries of natural products to a more rational, structure-based approach. nih.gov

Evolution of Scientific Techniques in Drug Discovery

The synthesis of amide bonds, a key feature of this compound, has a long history in organic chemistry. The azide (B81097) method was one of the earliest techniques used for peptide bond formation. umich.edu Over the years, a plethora of coupling reagents, such as carbodiimides and phosphonium (B103445) salts, have been developed to make amide bond formation more efficient and applicable to a wider range of substrates. hepatochem.comumich.edu These advancements have made scaffolds like this compound more accessible for the rapid generation of compound libraries for high-throughput screening.

Looking to the future, the integration of computational methods and artificial intelligence is set to revolutionize drug discovery. In silico screening and predictive modeling will allow for the more rapid and cost-effective identification of promising drug candidates based on scaffolds like this compound. Furthermore, new synthetic methodologies, such as click chemistry, are enabling the rapid and modular assembly of complex molecules, which will undoubtedly be applied to the derivatization of this and other important scaffolds. nih.gov The continued development of our understanding of disease biology will also unveil new therapeutic targets for which the this compound scaffold may prove to be an ideal starting point for the development of the next generation of medicines.

Application of Artificial Intelligence and Machine Learning in Compound Identification and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, offering powerful tools to accelerate the identification and design of novel therapeutic agents. nih.govscribd.com While specific applications of AI/ML to this compound are not extensively documented in publicly available research, the established methodologies provide a clear framework for how these computational approaches can be leveraged to explore its therapeutic potential and design novel analogs with improved properties.

At its core, AI in drug discovery utilizes algorithms to analyze vast and complex datasets, identify patterns, and make predictions about the behavior of chemical compounds. nih.gov This capability is particularly valuable in the early stages of drug discovery for tasks such as hit identification, lead optimization, and the prediction of pharmacokinetic and toxicological profiles.

Compound Identification through Virtual Screening:

One of the primary applications of machine learning in the context of a scaffold like this compound would be in large-scale virtual screening campaigns. Machine learning models, trained on extensive libraries of known active and inactive compounds, can learn to identify the key structural features associated with a desired biological activity. These models can then be used to screen virtual libraries containing millions or even billions of compounds to identify those with a high probability of being active against a specific biological target.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed for a series of this compound derivatives. This model would mathematically correlate the structural features of the molecules with their biological activity.

Table 1: Illustrative QSAR Model Data for this compound Derivatives

| Derivative | Substituent on Phenyl Ring | Predicted IC50 (µM) |

| 1 | 4-Chloro | 2.5 |

| 2 | 3-Methoxy | 5.1 |

| 3 | 4-Nitro | 1.8 |

| 4 | 2-Methyl | 7.3 |

This predictive capability allows researchers to prioritize the synthesis and testing of compounds that are most likely to be potent, thereby saving significant time and resources.

Generative Models for Novel Compound Design:

In the case of this compound, a generative model could be trained on a database of known enzyme inhibitors or receptor ligands. The model could then be tasked with generating novel molecules that retain the core this compound scaffold but possess optimized properties, such as increased potency, improved metabolic stability, or reduced off-target effects.

Table 2: Comparison of Machine Learning Models for Novel Compound Generation

| Model Type | Advantages | Disadvantages | Potential Application for this compound |

| Generative Adversarial Network (GAN) | Can generate highly novel and diverse structures. | Can be challenging to train and may produce invalid chemical structures. | Exploring novel chemical space around the core scaffold. |

| Variational Autoencoder (VAE) | Generally more stable to train and produces a continuous latent space for property optimization. | May generate less diverse structures compared to GANs. | Fine-tuning the properties of known active derivatives. |

| Recurrent Neural Network (RNN) | Effective for generating molecules represented as SMILES strings. | Can struggle with long-range dependencies in molecular structures. | Generating linear modifications to the core structure. |

Predicting Physicochemical and ADMET Properties:

A significant hurdle in drug development is ensuring that a compound has suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained to predict these properties with a reasonable degree of accuracy based on a molecule's structure. For this compound and its analogs, AI models could predict parameters such as solubility, permeability, metabolic stability, and potential for toxicity. This allows for the early identification of candidates that are likely to fail later in development, enabling a more efficient allocation of resources.

| Compound ID | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted hERG Inhibition (pIC50) |

| PCC-001 | -3.5 | -5.2 | 4.8 |

| PCC-002 | -2.8 | -4.9 | 5.1 |

| PCC-003 | -4.1 | -5.8 | 4.5 |

The application of AI and machine learning in the discovery and development of drugs based on the this compound scaffold holds immense promise for accelerating the identification of new therapeutic agents and optimizing their properties for clinical success.

Q & A

Q. Methodological Insight :

- Use SAR (Structure-Activity Relationship) assays with controlled variables (e.g., IC50 measurements in enzyme inhibition).

- Employ computational modeling (e.g., DFT for electronic effects, MD simulations for binding kinetics).

What analytical techniques are most reliable for characterizing this compound and resolving spectral ambiguities?

Basic Research Question

- NMR : <sup>1</sup>H NMR distinguishes regioisomers via aromatic proton splitting patterns. For example, the 5-amino-2-methylphenyl group shows a doublet (δ 6.5–7.0 ppm) for H-3 and H-4 .

- LC-MS : High-resolution MS (HRMS) confirms molecular formula (C13H18N2O, [M+H]<sup>+</sup> = 219.1502) and detects trace impurities.

- IR : Amide C=O stretch at ~1650 cm<sup>-1</sup> and N-H bend at ~1550 cm<sup>-1</sup> validate the carboxamide moiety .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, especially for cyclopentane ring protons.

How should researchers address contradictory data in solubility or bioactivity studies of this compound analogs?

Advanced Research Question

Contradictions often arise from:

- Solvent polarity effects : LogP values vary with substituents (e.g., fluorinated analogs may show lower aqueous solubility despite higher LogP). Validate using standardized protocols (e.g., shake-flask method) .

- Assay variability : Bioactivity discrepancies (e.g., IC50 differences in kinase assays) may stem from enzyme source or buffer conditions. Replicate studies with positive controls (e.g., staurosporine for kinase inhibition) .

Case Study : A 2024 study found 1-(5-bromo-2-fluorophenyl)cyclopentanecarboxamide had inconsistent cytotoxicity (IC50 = 2–10 µM across labs). Resolution involved standardizing cell lines (e.g., HepG2 vs. HEK293) and normalizing to ATP levels .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F), BBB penetration, and CYP450 inhibition. For example, cyclopentane rings reduce %F vs. cyclohexane due to higher rigidity .

- MD Simulations : Simulate binding to serum albumin to predict plasma protein binding (PPB). Derivatives with electron-withdrawing groups (e.g., -F) show higher PPB (>90%) .